molecular formula C17H19N3OS B2464562 2-(6-Phenylpyridazin-3-yl)sulfanyl-1-piperidin-1-ylethanone CAS No. 872630-37-0

2-(6-Phenylpyridazin-3-yl)sulfanyl-1-piperidin-1-ylethanone

Cat. No.: B2464562
CAS No.: 872630-37-0
M. Wt: 313.42
InChI Key: HJNBJEUTFBUJOS-UHFFFAOYSA-N
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Description

“2-(6-Phenylpyridazin-3-yl)sulfanyl-1-piperidin-1-ylethanone” is a complex organic compound that contains several functional groups, including a phenyl group, a pyridazine ring, a sulfanyl group, and a piperidine ring . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered heterocycle containing one nitrogen atom and five carbon atoms . The pyridazine ring is a six-membered heterocycle with two nitrogen atoms. The phenyl group is a six-membered carbon ring, and the sulfanyl group (-SH) is a sulfur atom bonded to a hydrogen atom.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the piperidine ring can undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the piperidine ring could influence its solubility, boiling point, and other properties .

Scientific Research Applications

Metabolic Pathways and Drug Development

One study focused on the identification of enzymes involved in the oxidative metabolism of Lu AA21004, a novel antidepressant. The study revealed the roles of several cytochrome P450 enzymes in metabolizing Lu AA21004 into various metabolites, demonstrating the compound's complex metabolic pathways in human liver microsomes. This research is critical for understanding the pharmacokinetics of drugs and their metabolites in the development of new therapeutic agents (Hvenegaard et al., 2012).

Antimicrobial Activity

Another area of application is in the synthesis and evaluation of antimicrobial agents. Diphenyl piperazine-based sulfanilamides, for instance, have been synthesized and shown to exhibit significant inhibitory potency against bacterial strains, highlighting the potential of structurally similar compounds for developing new antimicrobial drugs (Wang et al., 2011).

Pain Management

Research into novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for pain treatment illustrates the compound's relevance in medicinal chemistry. These derivatives have shown potential in animal models for reducing pain, suggesting the utility of related structures in designing new analgesics (Tsuno et al., 2017).

Platelet Aggregation Inhibition

Piperazinyl glutamate pyridines have been explored as P2Y12 antagonists for the inhibition of platelet aggregation, indicating the role of similar compounds in preventing thrombotic events. This research contributes to the development of orally bioavailable medications for cardiovascular diseases (Parlow et al., 2010).

Organic Synthesis and Material Science

Studies on the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group, involving derivatives of piperidine, demonstrate the compound's applications in organic synthesis and potentially in material science. Such research aids in the development of novel organic synthesis methodologies and the creation of new materials (Okimoto et al., 2012).

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interesting properties of piperidine derivatives, this compound could be a promising subject for future research .

Properties

IUPAC Name

2-(6-phenylpyridazin-3-yl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c21-17(20-11-5-2-6-12-20)13-22-16-10-9-15(18-19-16)14-7-3-1-4-8-14/h1,3-4,7-10H,2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNBJEUTFBUJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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